Pico-145
CAS No.: 1628287-16-0
Cat. No.: VC0539636
Molecular Formula: C23H20ClF3N4O5
Molecular Weight: 524.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628287-16-0 |
---|---|
Molecular Formula | C23H20ClF3N4O5 |
Molecular Weight | 524.9 g/mol |
IUPAC Name | 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione |
Standard InChI | InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 |
Standard InChI Key | PRJHEJGMSOBHTO-UHFFFAOYSA-N |
SMILES | ClC1=CC=C(CN2C(C(N(C3=O)CCCO)=O)=C(N=C2OC4=CC=CC(OC(F)(F)F)=C4)N3C)C=C1 |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Pico145 is classified as a synthetic organic compound with the IUPAC name 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione . The compound can be synthesized in just three steps from commercially available starting materials, making it readily accessible for widespread research applications .
Key chemical identifiers for Pico145 include:
The compound's accessibility through straightforward chemical synthesis has facilitated its adoption as a research tool across multiple laboratories investigating TRPC channel biology. The relatively simple synthetic route allows researchers to produce Pico145 without requiring specialized equipment or extensive synthetic chemistry expertise .
Pharmacological Activity Profile
The pharmacological profile of Pico145 is characterized by its exceptional potency and selectivity for TRPC1/4/5 channels. The compound exhibits varying potency depending on the specific TRPC1/4/5 channel subtype and activation mechanism, with IC50 values ranging from 9 to 1300 pM .
Potency Against Different TRPC Channel Configurations
Pico145 demonstrates remarkable subtype selectivity within the TRPC1/4/5 channel family. Electrophysiological studies have revealed that the compound exhibits its highest potency against heteromeric TRPC4-TRPC1 channels, with an IC50 of approximately 33 pM . In contrast, Pico145 shows lower potency against homomeric TRPC5 channels, with an IC50 of about 1300 pM . This differential potency profile allows researchers to distinguish between different TRPC channel subtypes in experimental systems.
Whole-cell patch-clamp data have confirmed the exceptional potency of Pico145, with measurements yielding an IC50 of 42 pM . This picomolar range of activity makes Pico145 one of the most potent known inhibitors of TRPC channels, significantly surpassing previously reported agents .
Mechanism of Action
The inhibitory mechanism of Pico145 involves competitive antagonism of TRPC1/4/5 channels. Evidence suggests that Pico145 competitively inhibits AM237-induced TRPC5 activation , indicating that it likely competes for binding at or near the activation site on these channels.
The inhibitory effect of Pico145 on TRPC4 channels exhibits several notable characteristics. The effect develops relatively slowly and is potentiated by membrane depolarization . This voltage dependence suggests that the inhibitory mechanism may involve state-dependent binding to the channel, with greater efficacy when the channel is in certain conformational states.
Interestingly, the potency of Pico145 varies depending on the method of channel activation. For instance, currents activated by the direct TRPC4 agonist (-)-englerin A show reduced sensitivity to Pico145 compared to those activated by G protein-coupled receptor stimulation . At a concentration of 100 pM, Pico145 causes only approximately 43% inhibition of (-)-englerin A-activated currents . This differential efficacy based on activation mechanism provides valuable insights into the complex gating properties of TRPC channels and suggests that Pico145 may preferentially target certain channel conformations or gating pathways.
Effects on Intestinal Function
Pico145 has been extensively studied for its effects on gastrointestinal function, particularly focusing on intestinal smooth muscle cells where TRPC4 channels play a critical role in muscarinic receptor-mediated signaling.
Impact on Muscarinic Cation Currents and Calcium Signaling
In intestinal smooth muscle cells, TRPC4 channels are responsible for the majority of muscarinic receptor cation current (mICAT), which initiates cholinergic excitation-contraction coupling . Studies using freshly isolated ileal myocytes from mice have demonstrated that Pico145 strongly inhibits carbachol-induced mICAT beginning at concentrations as low as 1 pM .
The inhibitory effect of Pico145 on currents evoked by intracellularly applied GTPγS (200 μM), a non-hydrolyzable GTP analog that activates G proteins, has an IC50 of 3.1 pM . Similarly, carbachol-induced intracellular calcium rises are inhibited with an IC50 of 2.7 pM . These findings establish Pico145 as an extremely potent modulator of TRPC4-mediated signaling in native cellular contexts.
Functional Effects on Intestinal Motility
The physiological significance of TRPC4 inhibition by Pico145 has been validated through multiple functional assays examining intestinal motility. In these studies, Pico145 produces concentration-dependent suppression of both spontaneous and carbachol-evoked intestinal smooth muscle contractions .
In vivo experiments have further demonstrated that Pico145 delays postprandial intestinal transit . Notably, the effect of Pico145 on intestinal motility appears comparable to that observed in TRPC4 gene knockout studies, confirming that the compound's effects are specifically mediated through TRPC4 channel inhibition . These findings establish Pico145 as a potent gastrointestinal-active compound with significant effects on intestinal physiology at picomolar concentrations.
Applications in Biomedical Research
Pico145 has emerged as an invaluable tool for investigating the physiological and pathological roles of TRPC1/4/5 channels across various biological systems.
Enabling Functional Discrimination of TRPC Channel Subtypes
Prior to the development of Pico145, researchers faced significant challenges in distinguishing the functional contributions of different TRPC channel configurations. Heteromeric channels containing TRPC1 had been found to be less sensitive to previously available inhibitors such as ML204 , highlighting the need for more selective pharmacological tools.
Pico145's subtype-specific inhibitory profile, with differential potency against various TRPC1/4/5 channel combinations, provides researchers with an unprecedented ability to pharmacologically discriminate between these channel subtypes . This capability has facilitated more precise investigations into the specific roles of different TRPC channel configurations in physiological processes.
Complementary Use with Channel Activators
The discovery of Pico145 has complemented existing research tools such as (-)-englerin A, a potent activator of TRPC1/4/5 channels. While (-)-englerin A enables robust activation of these channels in overexpression and endogenous systems, Pico145 provides the counterbalancing ability to selectively inhibit these channels .
The combined use of activators like (-)-englerin A and inhibitors like Pico145 has significantly enhanced the ability of researchers to study TRPC1/4/5 channels both in vitro and in vivo . These complementary pharmacological tools have facilitated more sophisticated experimental approaches to understand TRPC channel function in complex biological systems.
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